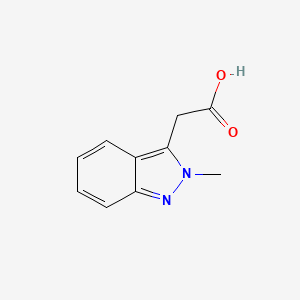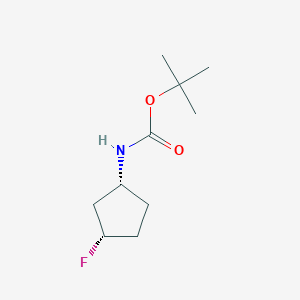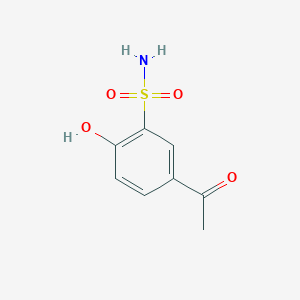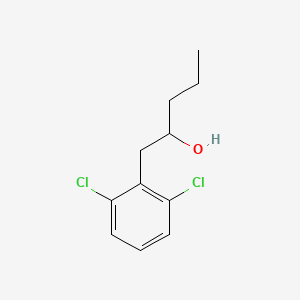![molecular formula C23H18S B13082348 (E)-6-methyl-2-(4-styrylphenyl)benzo[b]thiophene](/img/structure/B13082348.png)
(E)-6-methyl-2-(4-styrylphenyl)benzo[b]thiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-6-methyl-2-(4-styrylphenyl)benzo[b]thiophene is a synthetic organic compound belonging to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-6-methyl-2-(4-styrylphenyl)benzo[b]thiophene typically involves the coupling of aromatic substrates with alkynes. One efficient method is the electrochemical synthesis, where sulfonhydrazides react with internal alkynes under electrochemical conditions to form benzothiophene motifs . This method is advantageous due to its mild reaction conditions and high selectivity.
Industrial Production Methods
Industrial production of benzothiophene derivatives often involves metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions. These methods are preferred for their scalability and efficiency in producing large quantities of the desired compound.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-6-methyl-2-(4-styrylphenyl)benzo[b]thiophene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzothiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse benzothiophene derivatives.
Wissenschaftliche Forschungsanwendungen
(E)-6-methyl-2-(4-styrylphenyl)benzo[b]thiophene has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of (E)-6-methyl-2-(4-styrylphenyl)benzo[b]thiophene involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. For example, it may inhibit certain enzymes or modulate receptor activity, resulting in therapeutic effects such as anti-inflammatory or anticancer activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzofuran derivatives: Similar in structure but contain an oxygen atom instead of sulfur.
Benzimidazole derivatives: Contain a nitrogen atom in the heterocyclic ring.
Pyrazole derivatives: Five-membered rings with two nitrogen atoms.
Uniqueness
(E)-6-methyl-2-(4-styrylphenyl)benzo[b]thiophene is unique due to its specific substitution pattern and the presence of both a styryl group and a methyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Eigenschaften
Molekularformel |
C23H18S |
|---|---|
Molekulargewicht |
326.5 g/mol |
IUPAC-Name |
6-methyl-2-[4-[(E)-2-phenylethenyl]phenyl]-1-benzothiophene |
InChI |
InChI=1S/C23H18S/c1-17-7-12-21-16-23(24-22(21)15-17)20-13-10-19(11-14-20)9-8-18-5-3-2-4-6-18/h2-16H,1H3/b9-8+ |
InChI-Schlüssel |
IITVDMCGRMBTSM-CMDGGOBGSA-N |
Isomerische SMILES |
CC1=CC2=C(C=C1)C=C(S2)C3=CC=C(C=C3)/C=C/C4=CC=CC=C4 |
Kanonische SMILES |
CC1=CC2=C(C=C1)C=C(S2)C3=CC=C(C=C3)C=CC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



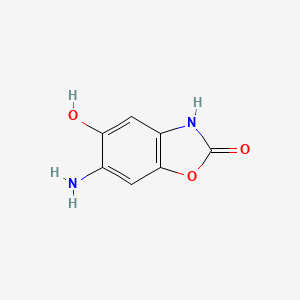



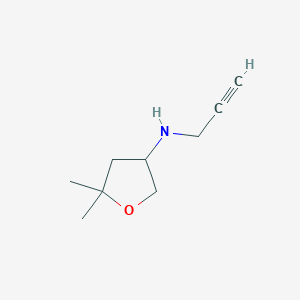
![1-[(3-Methoxy-1,2-thiazol-5-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13082297.png)
